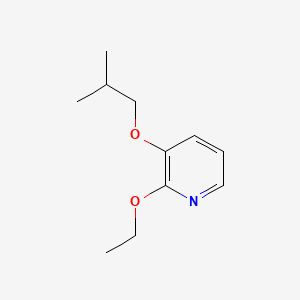

2-Ethoxy-3-isobutoxypyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Ethoxy-3-isobutoxypyridine: is an organic compound with the molecular formula C11H17NO2 . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-isobutoxypyridine can be achieved through various synthetic routes. One common method involves the alkylation of 2-ethoxypyridine with isobutyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

化学反应分析

Types of Reactions

2-Ethoxy-3-isobutoxypyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like or to yield reduced pyridine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as or replace the ethoxy or isobutoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at reflux temperature.

Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Amino or thiol-substituted pyridine derivatives.

科学研究应用

2-Ethoxy-3-isobutoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: The compound is used in the production of agrochemicals and as a solvent in various industrial processes.

作用机制

The mechanism of action of 2-Ethoxy-3-isobutoxypyridine involves its interaction with molecular targets such as enzymes and receptors . The compound can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses.

相似化合物的比较

2-Ethoxy-3-isobutoxypyridine can be compared with other pyridine derivatives such as:

- 2-Methoxy-3-isobutoxypyridine

- 2-Ethoxy-3-methoxypyridine

- 2-Isopropoxy-3-ethoxypyridine

Uniqueness

The unique combination of ethoxy and isobutoxy groups in this compound provides distinct chemical properties, such as solubility and reactivity , which can be advantageous in specific applications compared to its analogs.

生物活性

2-Ethoxy-3-isobutoxypyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure contributes to its interactions with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

- IUPAC Name : this compound

- CAS Number : 1255574-40-3

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the ethoxy and isobutoxy groups enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This interaction can lead to modulation of biochemical pathways, which may result in therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating that it may inhibit tumor cell growth.

- Anti-inflammatory Effects : Some studies have suggested that the compound may modulate inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases.

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |

| Anticancer | HeLa (cervical cancer) | Reduced cell viability | |

| Anti-inflammatory | RAW 264.7 (macrophages) | Decreased cytokine production |

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on the effectiveness of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial growth at concentrations above 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Cytotoxicity Assay : In vitro assays using HeLa cells revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. This suggests potential as an anticancer agent.

- Inflammation Model : In a model of inflammation using RAW 264.7 macrophages, the compound was shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with lipopolysaccharide (LPS), indicating its potential role in anti-inflammatory therapies.

属性

IUPAC Name |

2-ethoxy-3-(2-methylpropoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-4-13-11-10(6-5-7-12-11)14-8-9(2)3/h5-7,9H,4,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVWKAGCEWRRCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)OCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682021 |

Source

|

| Record name | 2-Ethoxy-3-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-40-3 |

Source

|

| Record name | 2-Ethoxy-3-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。